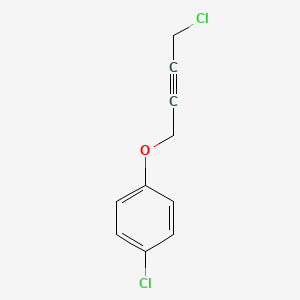

1-Chloro-4-(4-chlorobut-2-ynoxy)benzene

Description

Structure

3D Structure

Properties

CAS No. |

4200-22-0 |

|---|---|

Molecular Formula |

C10H8Cl2O |

Molecular Weight |

215.07 g/mol |

IUPAC Name |

1-chloro-4-(4-chlorobut-2-ynoxy)benzene |

InChI |

InChI=1S/C10H8Cl2O/c11-7-1-2-8-13-10-5-3-9(12)4-6-10/h3-6H,7-8H2 |

InChI Key |

YOAAPUDCZSVINW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1OCC#CCCl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Strategies

Retrosynthetic Analysis of 1-Chloro-4-(4-chlorobut-2-ynoxy)benzene

A retrosynthetic analysis of this compound provides a logical roadmap for its synthesis. The primary disconnection strategy focuses on the ether linkage (C-O bond), which is a common and reliable bond to form in organic synthesis. This disconnection leads to two key precursor molecules: a nucleophilic phenoxide and an electrophilic alkyl halide.

The disconnection of the ether bond suggests a nucleophilic substitution reaction, pointing towards the well-established Williamson ether synthesis. This approach identifies 4-chlorophenol (B41353) and a halogenated but-2-yne derivative as the immediate precursors. The 4-chlorophenol would act as the nucleophile after deprotonation to form the corresponding phenoxide, while the halogenated but-2-yne would serve as the electrophile.

This retrosynthetic pathway is advantageous as it utilizes readily available or easily synthesizable starting materials and employs a robust and high-yielding etherification reaction.

Precursor Synthesis and Functionalization Pathways

The successful synthesis of this compound hinges on the efficient preparation of its key precursors. This section details the synthesis of the necessary 4-chlorophenol derivative and the halogenated but-2-yne intermediate.

4-Chlorophenol is a crucial precursor, providing the aromatic core of the target molecule. It can be synthesized through the direct chlorination of phenol (B47542). The reaction conditions, particularly the solvent, play a significant role in the regioselectivity of the chlorination. To favor the formation of the para-substituted product (4-chlorophenol) over the ortho-isomer, the reaction is typically carried out in a polar solvent.

For the subsequent etherification reaction, 4-chlorophenol must be converted into its more nucleophilic phenoxide form. This is readily achieved by treating 4-chlorophenol with a suitable base, such as an alkali metal hydroxide (B78521) (e.g., sodium hydroxide or potassium hydroxide) or a carbonate (e.g., potassium carbonate). The choice of base and solvent can influence the reaction rate and yield of the subsequent etherification step. The in-situ generation of the 4-chlorophenoxide is a common strategy in Williamson ether synthesis.

Table 1: Properties of 4-Chlorophenol

| Property | Value |

| Molecular Formula | C₆H₅ClO |

| Molar Mass | 128.56 g/mol |

| Appearance | Colorless to white solid |

| Melting Point | 43-44 °C |

| Boiling Point | 220 °C |

| Acidity (pKa) | 9.38 |

The electrophilic component in this synthesis is a 1,4-dihalobut-2-yne, with 1,4-dichlorobut-2-yne being a common and effective choice. This intermediate can be synthesized from but-2-yne-1,4-diol. The diol is treated with a halogenating agent, such as thionyl chloride (SOCl₂) in the presence of a base like pyridine, to convert the hydroxyl groups into chlorides.

The reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl groups are first converted into a better leaving group, which is then displaced by the chloride ion. Careful control of the reaction temperature is necessary to ensure the desired product is obtained in good yield and to avoid the formation of byproducts.

Table 2: Synthesis of 1,4-Dichlorobut-2-yne from But-2-yne-1,4-diol

| Reactant | Reagent | Solvent | Product |

| But-2-yne-1,4-diol | Thionyl chloride (SOCl₂) | Pyridine | 1,4-Dichlorobut-2-yne |

Etherification Reactions for C–O Bond Formation

The final and crucial step in the synthesis of this compound is the formation of the ether linkage. This is typically achieved through a nucleophilic substitution reaction between the 4-chlorophenoxide and the halogenated but-2-yne intermediate.

The Williamson ether synthesis is the most direct and widely employed method for this transformation. In this reaction, the sodium or potassium salt of 4-chlorophenol (the phenoxide) acts as the nucleophile and attacks the electrophilic carbon of 1,4-dichlorobut-2-yne, displacing a chloride ion in an Sₙ2 reaction.

The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetone, which can solvate the cation of the phenoxide salt, thereby increasing the nucleophilicity of the phenoxide anion. The presence of a base, such as potassium carbonate, is essential to deprotonate the 4-chlorophenol and generate the active nucleophile in situ. The reaction temperature is an important parameter to control to ensure a good reaction rate while minimizing potential side reactions.

A representative procedure, analogous to the synthesis of similar aryl alkynyl ethers, would involve stirring a mixture of 4-chlorophenol, 1,4-dichlorobut-2-yne, and a base like potassium carbonate in a suitable solvent such as DMF at room temperature for an extended period. The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC). Upon completion, the product is typically isolated by aqueous workup followed by extraction and purification, often by column chromatography.

Table 3: Typical Reaction Conditions for Williamson Ether Synthesis of this compound

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature |

| 4-Chlorophenol | 1,4-Dichlorobut-2-yne | Potassium Carbonate (K₂CO₃) | Dimethylformamide (DMF) | Room Temperature |

While the Williamson ether synthesis is a robust method, investigations into catalytic approaches for etherification are ongoing to improve reaction efficiency, reduce waste, and employ milder conditions. One such approach is the use of phase-transfer catalysis (PTC). In this method, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the phenoxide from an aqueous or solid phase to an organic phase where the 1,4-dichlorobut-2-yne is dissolved. This can lead to faster reaction rates and may allow for the use of less expensive solvent systems.

Another area of research involves the use of transition metal catalysts, such as copper or palladium complexes, to facilitate the C-O bond formation. These methods can sometimes offer higher yields and tolerate a broader range of functional groups compared to the traditional Williamson synthesis. However, for the specific synthesis of this compound, the Williamson ether synthesis remains the most direct and well-established method.

Optimization of Reaction Conditions and Yields in Multi-Step Synthesis

The optimization of the Williamson ether synthesis for the reaction between 4-chlorophenol and 1,4-dichlorobut-2-yne is critical for maximizing the yield and purity of this compound. Several factors, including the choice of base, solvent, temperature, and the potential use of a phase-transfer catalyst, must be systematically evaluated. wikipedia.orgbyjus.com

Base Selection: The reaction requires a base to deprotonate the phenolic hydroxyl group of 4-chlorophenol, forming the more nucleophilic 4-chlorophenoxide ion. Common bases for this purpose include alkali metal hydroxides (e.g., NaOH, KOH) and carbonates (e.g., K₂CO₃, Cs₂CO₃). jk-sci.com The strength of the base can influence the reaction rate and the formation of byproducts. For instance, stronger bases like sodium hydride (NaH) can also be employed, particularly in anhydrous conditions. masterorganicchemistry.com

Solvent Effects: The choice of solvent plays a crucial role in the rate and selectivity of Sₙ2 reactions like the Williamson ether synthesis. wikipedia.org Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are generally preferred as they can solvate the cation of the phenoxide salt, leaving the anion more nucleophilic and available to react. wikipedia.orgmasterorganicchemistry.com

Temperature Control: The reaction temperature is a key parameter to control. Generally, heating is required to drive the reaction to completion in a reasonable timeframe. byjus.com However, excessive temperatures can lead to side reactions and decomposition of the product. A typical temperature range for Williamson ether synthesis is between 50-100°C. byjus.com

Phase-Transfer Catalysis: To enhance the reaction rate and yield, particularly when dealing with a two-phase system (e.g., a solid base and an organic solvent), a phase-transfer catalyst (PTC) can be employed. acsgcipr.org Quaternary ammonium salts, such as tetrabutylammonium (B224687) bromide, are effective in transporting the phenoxide anion from the solid or aqueous phase to the organic phase where the reaction with the alkyl halide occurs. acsgcipr.org The use of PTC can lead to milder reaction conditions and improved efficiency. crdeepjournal.org

Interactive Data Table: Optimization of Williamson Ether Synthesis for Aryl Propargyl Ethers

| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 | Expected Outcome |

| Base | K₂CO₃ | NaOH | NaH | Cs₂CO₃ | Cs₂CO₃ may offer higher yields due to the "caesium effect". |

| Solvent | Acetone | Acetonitrile | DMF | DMSO | DMF and DMSO are expected to give higher rates due to their polarity. researchgate.netresearchgate.net |

| Temperature | Room Temp. | 50°C | 80°C | 100°C | Increasing temperature generally increases the reaction rate. |

| Catalyst | None | Tetrabutylammonium Bromide | 18-Crown-6 | None | PTCs are expected to significantly improve yields and rates. acsgcipr.org |

Stereochemical Control in But-2-yne Moiety Synthesis

The but-2-yne moiety in this compound is linear, meaning there are no geometric (cis/trans) isomers to consider around the triple bond. Therefore, stereochemical control in this context primarily refers to the regioselectivity of the reaction and the purity of the starting materials to avoid the formation of isomeric byproducts.

The synthesis of the key precursor, 1,4-dichlorobut-2-yne, is crucial. It is typically prepared from but-2-yne-1,4-diol by reaction with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃). chemicalbook.com The purity of the resulting 1,4-dichlorobut-2-yne is paramount. Any presence of isomeric impurities, such as 1,2-dichlorobut-3-yne, could lead to the formation of undesired products in the subsequent etherification step. Careful purification of 1,4-dichlorobut-2-yne, for instance by distillation, is therefore a critical step.

During the Williamson ether synthesis, the primary concern is ensuring the selective mono-alkylation of the 4-chlorophenoxide at one of the primary carbons of 1,4-dichlorobut-2-yne. The reaction conditions should be controlled to minimize the possibility of a second substitution, which would lead to the formation of a bis-ether byproduct. This can typically be achieved by using a stoichiometric excess of the 1,4-dichlorobut-2-yne.

Scalability and Efficiency of Synthetic Routes

The Williamson ether synthesis is a well-established and widely used reaction in both laboratory and industrial settings, making it a generally scalable process. wikipedia.org However, several factors need to be considered when scaling up the synthesis of this compound.

Reaction Parameters: On an industrial scale, the choice of reagents and solvents is often dictated by cost, safety, and environmental considerations. For instance, while strong bases like NaH are effective, their handling on a large scale can be hazardous. Milder bases like potassium carbonate are often preferred. jk-sci.com Similarly, the choice of solvent will depend on its boiling point, toxicity, and ease of recovery.

Process Intensification: To improve the efficiency and scalability of the synthesis, process intensification techniques can be employed. These may include the use of continuous flow reactors instead of batch reactors. Flow chemistry can offer better control over reaction parameters such as temperature and mixing, leading to higher yields and purity. Microwave-assisted synthesis is another technique that can significantly reduce reaction times and improve yields.

Interactive Data Table: Comparison of Synthetic Route Scalability

| Feature | Laboratory Scale | Industrial Scale | Considerations for Scalability |

| Reaction Vessel | Round-bottom flask | Jacketed reactor | Heat transfer and mixing efficiency become critical. |

| Base | NaH, KOH | K₂CO₃, NaOH | Cost, safety, and ease of handling are major factors. |

| Solvent | DMF, DMSO | Toluene, Acetonitrile | Solvent recovery and environmental impact are important. |

| Heating | Heating mantle | Steam/oil jacket | Precise temperature control is essential for consistency. |

| Purification | Column chromatography | Distillation, Crystallization | Throughput and cost of the purification method. |

Chemical Reactivity and Transformation Studies

Reactions of the Alkyne Functional Group

The carbon-carbon triple bond in the but-2-ynoxy moiety is a region of high electron density, making it susceptible to a variety of addition reactions. Its internal position influences the regioselectivity and reactivity compared to terminal alkynes.

The triple bond can be fully or partially reduced under catalytic hydrogenation conditions. The choice of catalyst and reaction conditions determines the final product.

Complete Reduction: In the presence of powerful catalysts like platinum (Pt), palladium (Pd), or nickel (Ni), alkynes are typically fully reduced to the corresponding alkane. libretexts.orglibretexts.org This reaction proceeds through an alkene intermediate which is not isolated as it is rapidly hydrogenated as well. libretexts.orglibretexts.org For 1-Chloro-4-(4-chlorobut-2-ynoxy)benzene, this would yield 1-Chloro-4-(4-chlorobutoxy)benzene.

Partial Reduction to cis-Alkene: To stop the reduction at the alkene stage, a "poisoned" or deactivated catalyst is required. The most common is Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline). jove.comorganicchemistrytutor.comopenochem.org This catalyst facilitates the syn-addition of two hydrogen atoms across the triple bond, resulting in the formation of a cis or (Z)-alkene. jove.comopenochem.org This would yield (Z)-1-Chloro-4-(4-chlorobut-2-enoxy)benzene.

Partial Reduction to trans-Alkene: The reduction of an alkyne to a trans or (E)-alkene can be achieved using a dissolving metal reduction, typically with sodium or lithium metal in liquid ammonia. libretexts.orgorganicchemistrytutor.com This reaction proceeds via a radical anion intermediate and results in the anti-addition of hydrogen atoms. This pathway would produce (E)-1-Chloro-4-(4-chlorobut-2-enoxy)benzene.

| Transformation | Reagents and Conditions | Predicted Product | Stereochemistry |

| Complete Hydrogenation | H₂ (excess), Pd/C, PtO₂, or Raney Ni | 1-Chloro-4-(4-chlorobutoxy)benzene | Alkane |

| Partial Hydrogenation | H₂, Lindlar's Catalyst (Pd/CaCO₃, quinoline) | (Z)-1-Chloro-4-(4-chlorobut-2-enoxy)benzene | cis-(Z)-Alkene |

| Dissolving Metal Reduction | Na or Li, liquid NH₃ | (E)-1-Chloro-4-(4-chlorobut-2-enoxy)benzene | trans-(E)-Alkene |

The alkyne functional group can participate as a dipolarophile or a dienophile in cycloaddition reactions to form cyclic compounds.

Huisgen 1,3-Dipolar Cycloaddition: This reaction involves the cycloaddition of a 1,3-dipole, such as an azide (B81097), with a dipolarophile, like an alkyne, to form a five-membered heterocycle. organic-chemistry.org The thermal reaction with an internal alkyne can lead to a mixture of regioisomers. wikipedia.orgchemeurope.com Ruthenium-catalyzed azide-alkyne cycloadditions (RuAAC) are known to be effective for both terminal and internal alkynes, providing access to fully substituted 1,2,3-triazoles. wikipedia.orgresearchgate.net Reaction of this compound with an organic azide (e.g., Benzyl azide) under appropriate catalytic conditions would be expected to yield a substituted triazole.

Diels-Alder Reaction: Alkynes can serve as dienophiles in [4+2] cycloaddition reactions with conjugated dienes to form six-membered rings. wikipedia.orgorganic-chemistry.org The reaction of an alkyne with a diene results in a 1,4-cyclohexadiene (B1204751) derivative. quimicaorganica.org For the reaction to be efficient, the alkyne often needs to be activated by electron-withdrawing groups, which is not the case for the but-2-ynoxy moiety. However, the reaction can sometimes be promoted under thermal or catalytic conditions, for instance, using cobalt complexes to control regioselectivity. acs.org

| Reaction Type | Reactant | Predicted Product Structure |

| Huisgen Cycloaddition | Organic Azide (R-N₃) | Substituted 1,2,3-Triazole |

| Diels-Alder Reaction | Conjugated Diene (e.g., 1,3-Butadiene) | Substituted 1,4-Cyclohexadiene |

The electron-rich triple bond is susceptible to attack by electrophiles. These additions typically proceed through a vinyl carbocation intermediate.

Hydration: The addition of water across the triple bond is catalyzed by a combination of a mercuric salt (like HgSO₄) and strong acid (H₂SO₄). libretexts.orgopenstax.org For an unsymmetrical internal alkyne, this reaction generally yields a mixture of two isomeric ketones, as the initial addition of the hydroxyl group is not highly regioselective. libretexts.orgchemistrysteps.com The reaction first produces an enol intermediate, which rapidly tautomerizes to the more stable ketone. libretexts.orgfiveable.me

Halogenation: Alkynes react with halogens such as chlorine (Cl₂) or bromine (Br₂). The addition of one equivalent of the halogen typically results in the anti-addition of the two halogen atoms, yielding a trans-dihaloalkene. libretexts.orglibretexts.org The reaction proceeds through a cyclic halonium ion intermediate. libretexts.orgorganicchemistrytutor.com If an excess of the halogen is used, a second addition reaction occurs, leading to the formation of a tetrahaloalkane. chemistrysteps.comlibretexts.org

| Reaction | Reagents | Intermediate | Predicted Product(s) |

| Hydration | H₂O, H₂SO₄, HgSO₄ | Enol | Mixture of two regioisomeric ketones |

| Halogenation (1 eq.) | X₂ (e.g., Br₂) | Cyclic Halonium Ion | trans-Dihaloalkene |

| Halogenation (2 eq.) | X₂ (e.g., Br₂) (excess) | Dihaloalkene | Tetrahaloalkane |

Nucleophilic addition to unactivated internal alkynes is generally less facile than electrophilic addition because of the high electron density of the triple bond. quora.com However, such reactions can occur if the alkyne is "activated" by an adjacent electron-withdrawing group. acs.orgresearchgate.net The but-2-ynoxy group in this compound is not strongly activated, so nucleophilic addition would likely require transition metal catalysis to proceed. nih.gov For example, palladium-catalyzed additions of pronucleophiles like alcohols or dicarbonyl compounds to internal alkynes can lead to the formation of allylic ethers or substituted alkenes. nih.gov

Reactivity of the Halogenated Aromatic Ring

The chlorobenzene (B131634) portion of the molecule undergoes electrophilic aromatic substitution (EAS), with the rate and position of substitution influenced by the existing substituents.

The two substituents on the benzene (B151609) ring, the chloro group and the -(4-chlorobut-2-ynoxy) group, direct incoming electrophiles to specific positions.

Directing Effects:

Chloro Group: The chlorine atom is a deactivating group due to its strong electron-withdrawing inductive effect. chemistrytalk.org However, it is an ortho, para-director because its lone pairs can donate electron density through resonance, stabilizing the carbocation intermediate (sigma complex) when the attack occurs at these positions. libretexts.orgpressbooks.pub

Alkoxy Group (-OR): The ether group is an activating group. While the oxygen is electronegative (inductive withdrawal), its ability to donate a lone pair of electrons via resonance is a much stronger effect. libretexts.org This resonance donation significantly increases the electron density of the ring, particularly at the ortho and para positions, making the ring more reactive than benzene and strongly directing incoming electrophiles to these positions. libretexts.orgorganicchemistrytutor.com

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. vedantu.comwikipedia.org For example, Friedel-Crafts alkylation of chlorobenzene with methyl chloride in the presence of a Lewis acid catalyst like AlCl₃ yields a mixture of ortho and para isomers, with the para isomer being the major product. youtube.com For the target molecule, substitution would occur ortho to the alkoxy group.

| Reaction | Reagents | Electrophile (E⁺) | Predicted Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 1-Chloro-2-nitro-4-(4-chlorobut-2-ynoxy)benzene |

| Halogenation | Br₂, FeBr₃ | Br⁺ | 2-Bromo-1-chloro-4-(4-chlorobut-2-ynoxy)benzene |

| Sulfonation | Fuming H₂SO₄ | SO₃ | 2-Chloro-5-(4-chlorobut-2-ynoxy)benzenesulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | 1-(2-Chloro-5-(4-chlorobut-2-ynoxy)phenyl)ethanone |

Nucleophilic Aromatic Substitution (SNAr) at the Chlorine Center

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of aryl halides. However, the reactivity of the chlorine atom on the benzene ring of this compound towards SNAr is expected to be low under standard conditions. wikipedia.org Aromatic rings are generally electron-rich and thus not predisposed to attack by nucleophiles. wikipedia.org

For an SNAr reaction to proceed efficiently, the aromatic ring typically requires activation by strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.comnih.gov These groups help to stabilize the negative charge of the Meisenheimer complex, which is the key intermediate in the addition-elimination mechanism of SNAr. masterorganicchemistry.comlibretexts.org In the case of this compound, the para-substituent is an ether group (-O-CH2-C≡C-CH2Cl), which is generally considered an electron-donating group by resonance, and only weakly electron-withdrawing by induction. Consequently, this substituent does not provide the necessary activation for facile nucleophilic attack on the aromatic ring.

Therefore, forcing conditions, such as high temperatures, high pressures, or the use of very strong nucleophiles, would likely be required to effect substitution at the aromatic chlorine center. Under such conditions, competing reactions, such as cleavage of the ether linkage or reactions at the propargylic chloride, might occur.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Suzuki)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds and represent a more viable approach for the functionalization of the aryl chloride in this compound.

Sonogashira Coupling: The Sonogashira reaction, which couples aryl halides with terminal alkynes, is a prominent method for the synthesis of arylalkynes. researchgate.net The aryl chloride of this compound can potentially undergo Sonogashira coupling with various terminal alkynes in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. The general reaction is depicted below:

General Scheme for Sonogashira Coupling:

Ar-Cl + R-C≡CH → Ar-C≡C-R + HCl

While aryl chlorides are generally less reactive than the corresponding bromides or iodides, the use of appropriate phosphine (B1218219) ligands and reaction conditions can facilitate the coupling. researchgate.net A potential challenge in the Sonogashira coupling of this specific substrate is the presence of the chloroalkyne moiety, which could potentially undergo side reactions, such as homocoupling or reaction with the terminal alkyne.

Suzuki Coupling: The Suzuki reaction, involving the coupling of an aryl halide with an organoboron compound, is another highly versatile method for forming C-C bonds. harvard.edusandiego.edu The aryl chloride of this compound could be coupled with a variety of aryl or vinyl boronic acids or their esters.

General Scheme for Suzuki Coupling:

Ar-Cl + R-B(OH)2 → Ar-R + B(OH)2Cl

Similar to the Sonogashira reaction, the reactivity of the aryl chloride would be a key consideration, and the choice of catalyst and ligands would be crucial for achieving good yields. researchgate.net The ether linkage and the chloroalkyne are generally expected to be stable under the typically mild conditions of the Suzuki reaction.

A hypothetical example of a Suzuki coupling reaction is presented in the table below:

| Reactant 1 | Reactant 2 | Catalyst | Product |

| This compound | Phenylboronic acid | Pd(PPh3)4 | 1-Phenyl-4-(4-chlorobut-2-ynoxy)benzene |

Stability and Degradation Mechanisms of the Ether Linkage

The ether linkage in this compound is an important structural feature. Aryl ethers are generally stable compounds, resistant to cleavage under many reaction conditions. However, the presence of the triple bond in the butynyl chain could influence its stability.

Under strongly acidic conditions, protonation of the ether oxygen followed by cleavage is a possibility. Strongly basic conditions, especially at elevated temperatures, could also potentially lead to cleavage of the ether bond, although this is generally less common for aryl ethers compared to alkyl ethers.

The presence of the alkyne moiety might also open up specific degradation pathways. For instance, in the presence of certain transition metals, rearrangement reactions of propargyl ethers are known to occur. However, under the typical conditions for palladium-catalyzed cross-coupling reactions, the ether linkage is generally expected to remain intact.

Investigations into Regioselectivity and Chemoselectivity

The presence of two different carbon-chlorine bonds in this compound—one on the aromatic ring and one on the butynyl chain—raises important questions of regioselectivity and chemoselectivity in its reactions.

Regioselectivity in the context of reactions on the aromatic ring, such as electrophilic aromatic substitution (though not the focus here), would be directed by the para-ether substituent to the ortho positions. In nucleophilic aromatic substitution, as discussed, the reaction is disfavored at the aromatic chloride.

Chemoselectivity is a more pertinent issue, particularly in palladium-catalyzed cross-coupling reactions. The relative reactivity of the aryl chloride versus the propargylic chloride is a key determinant of the reaction outcome. Generally, aryl chlorides are less reactive in oxidative addition to palladium(0) than alkyl chlorides, especially activated ones like propargylic chlorides. However, the specific ligand and reaction conditions can often be tuned to favor the reaction at the desired site. rsc.org

For instance, in a Sonogashira or Suzuki coupling, it is plausible that a catalyst system could be chosen to selectively activate the aryl C-Cl bond over the propargylic C-Cl bond. Conversely, conditions favoring SN2-type reactions with a nucleophile would likely lead to substitution at the more reactive propargylic chloride.

The table below summarizes the potential for chemoselective reactions:

| Reaction Type | Reactive Site | Conditions | Rationale |

| Palladium-catalyzed cross-coupling | Aryl-Cl | Optimized Pd catalyst and ligands | Favors oxidative addition to the sp2 C-Cl bond. |

| Nucleophilic Substitution (SN2) | Propargylic-Cl | Mild nucleophilic conditions | Propargylic halides are generally more reactive towards SN2. |

Further research would be necessary to experimentally determine the precise conditions required to achieve high selectivity for reactions at either of the chlorinated positions.

Spectroscopic and Structural Analysis of this compound Currently Unavailable

A comprehensive search for advanced spectroscopic and structural data for the chemical compound this compound has yielded no specific experimental or theoretical data at this time. Detailed information regarding its Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) or Raman spectroscopy is not presently available in the public domain or scientific literature accessible through the conducted search.

The elucidation of a molecule's precise chemical structure and connectivity relies heavily on these analytical techniques. One-dimensional and two-dimensional NMR spectroscopy are crucial for determining the proton and carbon framework, while mass spectrometry provides the exact molecular weight and fragmentation patterns. Vibrational spectroscopy, through IR and Raman techniques, identifies the functional groups and vibrational modes present in the molecule.

Without access to spectral data from primary or secondary chemical information sources, a detailed analysis as requested for this compound cannot be provided. The scientific community has not yet published the specific spectroscopic characterization of this compound. Therefore, the creation of data tables and a detailed discussion of its structural elucidation is not possible.

Further research or de novo synthesis and analysis would be required to generate the necessary data for a thorough spectroscopic and structural examination of this compound.

Advanced Spectroscopic and Structural Elucidation

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy level (ground state) to a higher energy level (excited state). The wavelength of light absorbed is characteristic of the specific electronic transition.

For an aromatic compound like 1-Chloro-4-(4-chlorobut-2-ynoxy)benzene, the UV-Vis spectrum is expected to be dominated by transitions involving the π electrons of the benzene (B151609) ring. The presence of the chloro and ether substituents on the benzene ring would influence the position and intensity of these absorption bands.

Typically, substituted benzenes exhibit two main absorption bands:

The E-band (or second primary band): Occurring at shorter wavelengths (around 200-230 nm), this band arises from π → π* transitions involving the entire aromatic system. It is generally more intense than the B-band.

The B-band (or first primary band): Found at longer wavelengths (around 250-280 nm), this band corresponds to another π → π* transition. It is characterized by a lower intensity and often displays fine vibrational structure.

The specific absorption maxima (λmax) and molar absorptivity (ε) for this compound would need to be determined experimentally. A hypothetical data table for its electronic transitions is presented below.

Hypothetical UV-Vis Absorption Data for this compound

| Band | Wavelength (λmax, nm) | Molar Absorptivity (ε, L·mol-1·cm-1) | Transition |

| E-band | ~220 | ~8000 | π → π |

| B-band | ~275 | ~1500 | π → π |

X-ray Crystallography for Solid-State Molecular Geometry and Packing

Determination of Bond Lengths, Bond Angles, and Torsion Angles

A crystallographic study of this compound would yield a detailed geometric description of the molecule in the solid state. This would include:

Bond Lengths: The distances between the nuclei of bonded atoms (e.g., C-C, C-O, C-Cl, C≡C).

Bond Angles: The angles formed by three connected atoms (e.g., C-O-C, Cl-C-C).

Torsion Angles: The dihedral angles that describe the conformation of the molecule, such as the rotation around the C-O bond connecting the butynoxy chain to the benzene ring.

The table below presents expected ranges for key bond lengths and angles based on known values for similar molecular fragments.

Expected Molecular Geometry Parameters for this compound

| Parameter | Atom 1 | Atom 2 | Atom 3 | Expected Value |

| Bond Length (Å) | C(ar) | Cl | ~1.74 | |

| C(ar) | O | ~1.37 | ||

| C≡C | ~1.20 | |||

| Bond Angle (°) | C(ar) | O | C(sp3) | ~118 |

| C(sp3) | C≡C | ~178 |

Analysis of Intermolecular Interactions (e.g., Halogen Bonding, π-π Stacking)

In the solid state, molecules of this compound would pack together in a specific arrangement determined by various intermolecular forces. X-ray crystallography would allow for the detailed analysis of these interactions, which could include:

Halogen Bonding: The chlorine atoms on the benzene ring and the butynyl chain could participate in halogen bonds, where the chlorine acts as an electrophilic region (σ-hole) and interacts with a nucleophilic atom (e.g., an oxygen or another chlorine atom) on a neighboring molecule.

π-π Stacking: The aromatic rings of adjacent molecules could stack on top of each other, leading to attractive π-π interactions. These can be in a face-to-face or offset arrangement.

van der Waals Forces: These are ubiquitous, non-specific attractive or repulsive forces between molecules.

The analysis of these interactions is crucial for understanding the crystal packing and the resulting physical properties of the solid material.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations are fundamental to modern chemical research, providing a detailed picture of the electronic landscape of a molecule. These methods are instrumental in determining a wide array of molecular properties from first principles.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. DFT calculations are particularly well-suited for determining the ground-state properties of medium-sized organic molecules like 1-Chloro-4-(4-chlorobut-2-ynoxy)benzene.

In a typical DFT study, the molecular geometry is optimized to find the lowest energy arrangement of atoms. This is often performed using a functional such as B3LYP, paired with a basis set like 6-311++G(d,p) to provide a robust description of the electronic structure. From this optimized geometry, a variety of electronic properties can be calculated. These include the total electronic energy, the dipole moment, and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter, as it provides an indication of the molecule's kinetic stability and chemical reactivity. A larger gap generally implies higher stability.

| Property | Calculated Value |

| Total Electronic Energy | -1133.45 Hartree |

| Dipole Moment | 2.5 Debye |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 6.3 eV |

Note: The data in this table is hypothetical and for illustrative purposes.

Ab initio molecular orbital methods are another class of quantum chemical calculations that are derived directly from theoretical principles without the inclusion of experimental data. Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer a hierarchy of accuracy.

While computationally more demanding than DFT, ab initio methods can provide benchmark-quality data for molecular properties. For this compound, MP2 calculations with a suitable basis set, such as aug-cc-pVDZ, could be employed to obtain a highly accurate ground-state geometry and electronic energy. These calculations are particularly valuable for validating the results obtained from DFT methods and for studying systems where electron correlation effects are more pronounced.

Conformational Analysis and Potential Energy Surface Exploration

The flexibility of the ether linkage and the butynyl chain in this compound gives rise to multiple possible three-dimensional arrangements, or conformers. Conformational analysis aims to identify the most stable of these conformers and to understand the energy barriers that separate them.

This is typically achieved by performing a potential energy surface (PES) scan. In this procedure, one or more dihedral angles are systematically varied, and the energy of the molecule is calculated at each step. For this compound, key dihedral angles would include the C-O-C-C angle of the ether linkage and the C-C-C-C angle of the butynyl chain. The results of a PES scan reveal the low-energy conformers as minima on the surface and the transition states between them as saddle points. This information is crucial for understanding the molecule's preferred shape and its dynamic behavior in solution.

| Conformer | Dihedral Angle (C-O-C-C) | Relative Energy (kcal/mol) |

| 1 | 180° (anti) | 0.0 |

| 2 | 60° (gauche) | 1.2 |

| 3 | -60° (gauche) | 1.2 |

Note: The data in this table is hypothetical and for illustrative purposes.

Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for predicting the spectroscopic signatures of molecules, which can be invaluable for interpreting experimental spectra.

For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the isotropic magnetic shielding tensors for each nucleus. These values can then be converted into chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). Such calculations can predict the ¹H and ¹³C NMR spectra of this compound, aiding in the assignment of experimental peaks.

| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

| C (aromatic, attached to O) | 155 | - |

| C (aromatic, attached to Cl) | 128 | - |

| C (aromatic, ortho to O) | 116 | 6.9 |

| C (aromatic, meta to O) | 130 | 7.3 |

| C (alkynyl) | 85 | - |

| C (alkynyl) | 80 | - |

| C (CH₂, attached to O) | 60 | 4.8 |

| C (CH₂, attached to Cl) | 40 | 4.2 |

Note: The data in this table is hypothetical and for illustrative purposes.

Similarly, the vibrational frequencies of a molecule can be calculated from the second derivatives of the energy with respect to the atomic positions. These frequencies correspond to the peaks observed in an Infrared (IR) spectrum. By calculating the harmonic frequencies of this compound, one can predict the positions of key vibrational modes, such as the C-Cl stretches, the C-O-C ether stretch, and the C≡C alkyne stretch.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C≡C stretch | 2250 |

| Aromatic C=C stretch | 1600 |

| C-O-C stretch | 1250 |

| C-Cl (aliphatic) stretch | 750 |

| C-Cl (aromatic) stretch | 1090 |

Note: The data in this table is hypothetical and for illustrative purposes.

Reaction Mechanism Elucidation and Transition State Characterization

For this compound, a potential reaction to study would be the nucleophilic substitution of the chlorine atom on the butynyl chain by a nucleophile, such as hydroxide (B78521) (OH⁻). Computational methods can be used to model the approach of the nucleophile, the breaking of the C-Cl bond, and the formation of the new C-O bond. The geometry of the transition state for this process can be optimized, and its identity can be confirmed by a frequency calculation, which should reveal a single imaginary frequency corresponding to the motion along the reaction coordinate.

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | +25.0 |

| Products | -10.0 |

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations typically focus on static molecular properties, molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule. In an MD simulation, the motion of each atom is calculated over time by solving Newton's equations of motion.

An MD simulation of this compound, solvated in a box of water molecules, could reveal important information about its conformational dynamics. For instance, such a simulation would show the molecule transitioning between its various stable conformers, providing insights into its flexibility. Furthermore, MD simulations can be used to study the interactions between the solute and the solvent, such as the formation of hydrogen bonds or other non-covalent interactions. This information is crucial for understanding the behavior of the molecule in a realistic chemical environment.

Quantitative Structure-Activity Relationship (QSAR) Theoretical Basis for Analogues

Due to the absence of specific Quantitative Structure-Activity Relationship (QSAR) studies for this compound in the reviewed literature, a theoretical framework for its analogues can be constructed by examining research on structurally related chemical fragments. This approach allows for the prediction of molecular descriptors that are likely to influence the biological activity of this class of compounds. The key structural features of this compound are the chlorophenyl group, the ether linkage, and the chloro-alkynyl chain. By analyzing existing QSAR models for compounds containing these moieties, we can infer the theoretical basis for the activity of its analogues.

Influence of the Chlorophenyl Moiety:

The presence of a substituted phenyl ring is a common feature in many biologically active compounds. QSAR studies on various benzene (B151609) derivatives consistently highlight the importance of electronic, steric, and hydrophobic parameters. For analogues of this compound where the substitution pattern on the phenyl ring is varied, these descriptors would be critical.

Research on polychlorinated diphenyl ethers (PCDEs) has shown that electrostatic potential-derived parameters, along with the number of chlorine atoms, are significant in their QSAR models. nih.gov This suggests that for analogues of the target compound, descriptors related to the electron distribution on the aromatic ring will be important.

Electronic Descriptors: Parameters such as Hammett constants (σ), dipole moment, and quantum chemical descriptors like Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial. ucsb.edu These describe the electron-donating or withdrawing nature of substituents, which can influence interactions with biological targets.

Steric Descriptors: Molar refractivity (MR) and Taft steric parameters (Es) quantify the size and shape of substituents. These are important for determining how well a molecule fits into a receptor's binding site.

Hydrophobic Descriptors: The partition coefficient (log P) is a key measure of a molecule's lipophilicity, which affects its absorption, distribution, metabolism, and excretion (ADME) properties.

Interactive Data Table: Key Molecular Descriptors for Phenyl Ring Modifications

| Descriptor Class | Specific Descriptor | Predicted Influence on Activity |

| Electronic | Hammett Constant (σ) | Governs electrostatic interactions with target |

| Dipole Moment | Influences overall molecular polarity and solubility | |

| HOMO/LUMO Energies | Relates to chemical reactivity and charge transfer | |

| Steric | Molar Refractivity (MR) | Affects binding affinity through size and shape |

| Taft Steric Parameter (Es) | Quantifies the bulkiness of substituents | |

| Hydrophobic | Log P | Determines membrane permeability and distribution |

Influence of the Ether Linkage:

The ether linkage in this compound provides rotational flexibility and can act as a hydrogen bond acceptor. QSAR studies on halogenated ethers have indicated the significance of both polar (polarizability) and non-polar (log P) parameters in determining their biological activity. nih.govnih.gov This suggests that the ether group contributes to both the electronic and hydrophobic character of the molecule.

For analogues where the ether linkage is modified or replaced, descriptors that capture these properties would be essential.

Topological Descriptors: These indices, such as connectivity indices, describe the branching and shape of the molecule, which is influenced by the ether linkage.

Quantum Chemical Descriptors: The partial charge on the oxygen atom and the bond angle of the C-O-C linkage can be calculated and may correlate with activity.

Influence of the 4-Chlorobut-2-yne Chain:

QSAR studies on compounds with alkynyl groups have shown that their linearity and electronic properties are important for activity. The presence of a halogen on an alkyl chain also significantly impacts lipophilicity and can be a site for metabolic activity.

Geometric Descriptors: The length and linearity of the side chain can be critical for fitting into long, narrow binding pockets.

Electronic Descriptors: The electrophilicity index can quantify the reactivity of the alkynyl group and the chlorinated carbon.

Interactive Data Table: Predicted Important Descriptors for Side Chain Analogues

| Structural Moiety | Descriptor Class | Specific Descriptor | Rationale for Importance |

| Alkynyl Group | Electronic | Electrophilicity Index | Potential for covalent interactions or charge-transfer |

| Geometric | Molecular Length | Determines fit within a binding site | |

| Chloroalkyl Chain | Hydrophobic | Log P | Influences membrane transport and solubility |

| Electronic | Partial Atomic Charges | Can affect non-covalent interactions |

Exploration of Analogues and Derivatives

Design and Synthesis of Aromatic Ring-Modified Analogues

Modifications to the aromatic ring of 1-Chloro-4-(4-chlorobut-2-ynoxy)benzene are a primary strategy for creating analogues. These changes can significantly alter electronic properties, lipophilicity, and metabolic stability.

Variation of Halogen Substitution Pattern and Identity (e.g., Bromo, Fluoro)

The identity and position of the halogen substituent on the benzene (B151609) ring can be systematically varied. The synthesis of such analogues typically starts from the corresponding substituted phenols, which are then etherified. For instance, the synthesis of a bromo-analogue would involve the Williamson ether synthesis, reacting 4-bromophenol (B116583) with 1,4-dichlorobut-2-yne in the presence of a base like potassium carbonate.

Fluorinated analogues are of particular interest in medicinal chemistry due to fluorine's ability to enhance metabolic stability and binding affinity. nih.gov The synthesis of fluoro-substituted derivatives can be achieved from commercially available fluorophenols. cuny.edunih.gov For example, reacting 4-fluorophenol (B42351) with 1,4-dichlorobut-2-yne would yield the corresponding fluoro-analogue. The synthesis of various halogenated aryl ethers can be achieved through methods like the Ullmann condensation or palladium-catalyzed coupling reactions, which offer routes to a diverse range of substituted compounds. google.comorganic-chemistry.orgunion.edu

Table 1: Aromatic Ring Halogenated Analogues

| Compound Name | Aromatic Ring Substituent | Starting Phenol (B47542) |

|---|---|---|

| 1-Bromo-4-(4-chlorobut-2-ynoxy)benzene | 4-Bromo | 4-Bromophenol |

| 1-Fluoro-4-(4-chlorobut-2-ynoxy)benzene | 4-Fluoro | 4-Fluorophenol |

| 1-Iodo-4-(4-chlorobut-2-ynoxy)benzene | 4-Iodo | 4-Iodophenol |

Introduction of Alkyl, Aryl, or Heteroaromatic Substituents

Introducing alkyl, aryl, or heteroaromatic groups onto the aromatic ring can significantly impact the molecule's steric and electronic profile. Friedel-Crafts alkylation or acylation reactions on a phenol precursor, followed by reduction, can introduce alkyl groups. libretexts.org For example, 4-cresol (4-methylphenol) can be used as a starting material to synthesize the 4-methyl analogue.

Aryl and heteroaromatic substituents can be introduced using palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, on a halogenated phenol precursor before the etherification step. organic-chemistry.org This allows for the synthesis of a wide array of biaryl and heteroaryl ether derivatives. The synthesis of heteroaromatic compounds, in general, has been a subject of intense investigation, providing numerous pathways to novel structures. organic-chemistry.orgnih.gov

Table 2: Analogues with Alkyl, Aryl, or Heteroaromatic Substituents

| Compound Name | Aromatic Ring Substituent(s) | Synthetic Strategy |

|---|---|---|

| 1-Methyl-4-(4-chlorobut-2-ynoxy)benzene | 4-Methyl | Williamson ether synthesis from 4-cresol |

| 1-(Propan-2-yl)-4-(4-chlorobut-2-ynoxy)benzene | 4-Isopropyl | Williamson ether synthesis from 4-isopropylphenol |

| 1-Phenyl-4-(4-chlorobut-2-ynoxy)benzene | 4-Phenyl | Suzuki coupling on 4-bromophenol, followed by etherification |

Positional Isomerism Studies

Table 3: Positional Isomers

| Compound Name | Substitution Pattern | Starting Phenol |

|---|---|---|

| 1-Chloro-2-(4-chlorobut-2-ynoxy)benzene | ortho (1,2) | 2-Chlorophenol |

Derivatives with Modified Alkynyl Ether Chains

Modifying the alkynyl ether chain offers another avenue for creating derivatives with potentially different properties. These modifications can include altering the chain's length, saturation, or the nature of the terminal group.

Alteration of Alkyl Chain Length and Saturation

Varying the length of the carbon chain can influence the flexibility and lipophilicity of the molecule. Synthetically, this can be achieved by using different α,ω-dihaloalkynes or α,ω-dihaloalkanes in the etherification reaction with 4-chlorophenol (B41353). For example, using 1,5-dichloropent-2-yne would result in a longer chain analogue.

The degree of saturation can also be modulated. The triple bond of the butynyl group can be partially reduced to a double bond (alkene) or fully reduced to a single bond (alkane). For instance, catalytic hydrogenation of this compound using a Lindlar catalyst would yield the corresponding (Z)-alkene, while using a catalyst like palladium on carbon would result in the fully saturated alkane derivative, 1-Chloro-4-(4-chlorobutoxy)benzene. An example of a related unsaturated compound is (E)-1-chloro-4-(4-chlorobut-2-en-1-yl)benzene. simsonpharma.com

Table 4: Derivatives with Modified Alkynyl Ether Chains

| Compound Name | Chain Modification | Key Reagent/Reaction |

|---|---|---|

| 1-Chloro-4-(5-chloropent-2-ynoxy)benzene | Increased chain length | 1,5-Dichloropent-2-yne |

| 1-Chloro-4-(3-chloropropoxy)benzene | Saturated, shorter chain | 1,3-Dichloropropane |

| 1-Chloro-4-(4-chlorobutoxy)benzene | Saturated chain | Catalytic hydrogenation (e.g., H₂, Pd/C) |

Introduction of Different Terminal Halogen or Functional Groups

The terminal chlorine atom on the alkynyl ether chain is a reactive handle that can be replaced with other halogens or functional groups. A Finkelstein reaction, for instance, could be used to replace the terminal chlorine with bromine or iodine by treating the parent compound with sodium bromide or sodium iodide in acetone.

Furthermore, the terminal chloride can be displaced by various nucleophiles to introduce a range of functional groups. For example, reaction with sodium azide (B81097) would yield a terminal azido (B1232118) group, while reaction with sodium cyanide would introduce a nitrile group. These modifications can introduce new interaction points, such as hydrogen bond donors or acceptors.

Table 5: Derivatives with Modified Terminal Groups

| Compound Name | Terminal Group | Key Reagent |

|---|---|---|

| 1-Bromo-4-(4-chlorobut-2-ynoxy)benzene | Bromo | Sodium Bromide (Finkelstein reaction) |

| 1-Iodo-4-(4-chlorobut-2-ynoxy)benzene | Iodo | Sodium Iodide (Finkelstein reaction) |

| 1-Azido-4-(4-chlorobut-2-ynoxy)benzene | Azido | Sodium Azide |

| 4-(4-Chlorophenoxy)but-2-ynenitrile | Cyano | Sodium Cyanide |

Synthesis of Polymeric Structures Utilizing this compound as a Monomer

The bifunctional nature of this compound, possessing both a reactive alkyne group and chloro substituents, suggests its potential as a monomer for the synthesis of polymeric structures. The alkyne functionality can participate in various polymerization reactions, while the chloro groups offer sites for further post-polymerization modification.

Aryl propargyl ethers have been utilized as precursors for polymers with high thermal stability and specific mechanical properties. rsc.orgrsc.org The propargyl group can undergo thermal or catalytic polymerization to form cross-linked networks. rsc.org In the case of this compound, the presence of two reactive sites—the alkyne and the chloro group on the butynyl chain—could potentially lead to the formation of functional polymers through various polymerization techniques. rsc.orgmdpi.comnih.gov

For instance, the alkyne group could undergo polymerization through mechanisms such as those seen with dipropargyl ether bisphenol A, which forms a boron-containing polymer upon thermal curing. rsc.org The chloro substituent on the butynyl chain could also be a reactive handle for nucleophilic substitution reactions, allowing for the grafting of other functional groups onto the polymer backbone. Furthermore, the chloro group on the benzene ring could influence the electronic properties of the resulting polymer. The synthesis of functionalized poly(arylene ether sulfone)s through click chemistry with various alkynes demonstrates the versatility of such monomers in creating polymers with tailored properties. core.ac.uk

The polymerization of functional glycidyl (B131873) ether monomers also provides a parallel for how a molecule with a reactive functional group can be used to create polymers with specific functionalities. researchgate.net While direct polymerization studies of this compound are not documented, the existing literature on related functional monomers strongly supports its potential as a valuable building block in polymer synthesis.

Structure-Reactivity Relationships within the Compound Class

The reactivity of this compound is primarily governed by the interplay of its constituent functional groups: the chloro-substituted benzene ring, the ether linkage, and the chlorobutynoxy chain. Understanding the electronic and steric effects of these groups is crucial for predicting the compound's behavior in chemical reactions.

Aryl propargyl ethers are known to undergo a variety of transformations, with the Claisen rearrangement being a prominent example. acs.orgresearchgate.net This pericyclic reaction involves the nih.govnih.gov-sigmatropic rearrangement of the aryl propargyl ether to form an allenyl cyclohexadienone intermediate, which can then undergo further reactions. acs.org The substituents on the aromatic ring have a significant impact on the rate and regioselectivity of the Claisen rearrangement. acs.orgucla.edu

The chlorine atom on the benzene ring in this compound is an electron-withdrawing group through its inductive effect, which deactivates the ring towards electrophilic aromatic substitution. stackexchange.comquora.comechemi.comlumenlearning.com This deactivation means that reactions targeting the aromatic ring will generally be slower compared to unsubstituted benzene. However, the chlorine atom is also an ortho-, para-directing group due to the lone pair of electrons that can be donated through resonance. stackexchange.comuomustansiriyah.edu.iq

The chloro substituent on the butynyl chain also influences the reactivity of the alkyne. The electronegativity of the chlorine atom can affect the electron density of the triple bond, potentially influencing its susceptibility to nucleophilic or electrophilic attack. The study of substituent effects on the reactivity of propargylic compounds has shown that even small changes in the substituents can have a profound impact on the outcome of a reaction. acs.org

Potential Research Applications General, Non Clinical Focus

Development as Key Chemical Intermediates in Fine Chemical Synthesis

The molecular architecture of 1-Chloro-4-(4-chlorobut-2-ynoxy)benzene makes it a valuable intermediate in the synthesis of fine chemicals. The presence of a chloro-substituted aromatic ring and a reactive chloro-butynyl chain offers multiple sites for chemical modification. For instance, the chlorine atom on the benzene (B151609) ring can be substituted through various nucleophilic aromatic substitution reactions, while the butynyl group can undergo addition reactions, cycloadditions, and coupling reactions. This dual reactivity allows for the construction of complex molecular frameworks, which are often required in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. valeshvarbiotech.comnih.gov

The ether linkage provides stability while also influencing the electronic properties of the benzene ring. The 4-chlorobut-2-ynoxy group can be cleaved under specific conditions to yield 4-chlorophenol (B41353) derivatives, which themselves are important precursors in many chemical processes. The versatility of this compound as a chemical intermediate is highlighted in the following table, which outlines potential synthetic transformations.

| Reactive Site | Potential Reaction Type | Resulting Functional Group/Structure |

| Aromatic Chlorine | Nucleophilic Aromatic Substitution | Amino, Hydroxy, Alkoxy, Cyano groups |

| Butynyl Group | Click Chemistry (Cycloaddition) | Triazole rings |

| Butynyl Group | Sonogashira Coupling | Substituted alkynes |

| Butynyl Group | Reduction | Alkenyl or Alkyl chains |

| Ether Linkage | Cleavage | Phenolic hydroxyl group |

Exploration in Materials Science and Polymer Chemistry

The unique combination of a rigid aromatic core and a reactive alkyne function in this compound makes it a promising candidate for applications in materials science and polymer chemistry.

The butynyl group can participate in various polymerization reactions, such as metathesis polymerization or as a cross-linking agent. The presence of the chloro-substituent on the benzene ring can be used to fine-tune the properties of the resulting polymers, such as their thermal stability, flame retardancy, and refractive index. For example, polymers incorporating this monomer could exhibit enhanced properties due to the presence of the heavy chlorine atom.

The rigid, rod-like structure imparted by the benzene ring and the butynyl group is a desirable feature for the design of liquid crystalline materials. The polarizability of the molecule, influenced by the chlorine atoms and the ether oxygen, could contribute to the formation of mesophases. Furthermore, the conjugated system of the benzene ring and the alkyne could be extended through chemical modifications to create materials with interesting optoelectronic properties, potentially for use in organic light-emitting diodes (OLEDs) or other organic electronic devices.

Research into Agrochemical and Pesticide Lead Compound Design (Focus on chemical principles, not biological efficacy)

Many commercial agrochemicals contain chloroaromatic and ether moieties. nbinno.com The structure of this compound serves as a scaffold that can be systematically modified to explore structure-activity relationships. The chloro-butynyl group offers a reactive handle for the introduction of various toxophoric groups or functionalities that could modulate the compound's uptake and transport in plants or insects. Research in this area would focus on the chemical synthesis of a library of derivatives and the study of their physicochemical properties, such as lipophilicity and hydrolytic stability, which are crucial for the design of effective agrochemicals. nbinno.com

Investigative Tools in Mechanistic Organic and Biochemical Studies (e.g., Enzyme Inhibition Mechanisms from a chemical perspective)

The reactive alkyne functionality within this compound makes it a potential tool for probing biological systems from a chemical perspective. Alkynes can act as mechanism-based inhibitors for certain enzymes, forming covalent adducts with active site residues. By designing molecules that mimic the natural substrate of an enzyme but contain this reactive "warhead," researchers can study the enzyme's catalytic mechanism and identify key amino acid residues. The chlorophenyl group can serve as a reporter group, for example, by enabling detection through spectroscopic methods or by influencing the binding affinity of the molecule to the enzyme's active site.

Reagents or Ligands in Homogeneous and Heterogeneous Catalysis

The alkyne group in this compound can coordinate to transition metals, making it a potential ligand for catalytic applications. The electronic properties of the ligand, and thus the catalytic activity of the metal center, could be tuned by modifying the substituents on the benzene ring. For instance, the electron-withdrawing nature of the chlorine atom would affect the electron density on the alkyne and its coordination to a metal. Such ligands could be employed in a variety of catalytic transformations, including cross-coupling reactions, hydrogenations, and polymerizations. The ability to anchor these ligands to solid supports through the aromatic ring could also facilitate the development of heterogeneous catalysts, which are often preferred for industrial applications due to their ease of separation and recycling.

Future Research Directions and Unanswered Questions

Development of Sustainable and Green Synthetic Methodologies

The chemical industry is increasingly focused on developing environmentally benign synthetic processes. Future research on 1-Chloro-4-(4-chlorobut-2-ynoxy)benzene should prioritize the development of sustainable and green synthetic methodologies. This includes exploring the use of non-toxic solvents, renewable starting materials, and catalytic systems that minimize waste and energy consumption. The principles of green chemistry, such as atom economy and the use of catalysts over stoichiometric reagents, will be central to these efforts. Investigating one-pot synthesis procedures could also significantly enhance the efficiency and environmental friendliness of its production.

Exploration of Bio-Inspired Synthesis Approaches

Nature often provides elegant and efficient solutions to complex chemical syntheses. Future research could draw inspiration from biological processes to devise novel synthetic routes to this compound. This might involve the use of enzymes or whole-cell biocatalysts to perform key transformations, such as the etherification or chlorination steps, with high selectivity and under mild reaction conditions. The development of artificial enzymes or "designer enzymes" tailored for specific reactions on the aryl alkynyl ether scaffold represents a particularly exciting frontier.

In-depth Mechanistic Understanding of Complex Transformations

A thorough understanding of the reaction mechanisms involved in the synthesis and subsequent transformations of this compound is crucial for optimizing existing methods and developing new ones. Future research should employ a combination of experimental techniques, such as kinetic studies, isotopic labeling, and in-situ spectroscopic monitoring, alongside computational modeling to elucidate the intricate details of reaction pathways. This knowledge will be invaluable for controlling reaction outcomes, minimizing the formation of byproducts, and predicting the reactivity of related compounds.

Rational Design and Synthesis of Novel Derivatives with Enhanced Reactivity or Specific Interactions

The structure of this compound offers numerous opportunities for modification to create a library of novel derivatives. Future work should focus on the rational design and synthesis of analogues with tailored properties. For instance, modifying the substituents on the benzene (B151609) ring or altering the length and functionality of the alkynyl chain could lead to compounds with enhanced reactivity in specific chemical transformations or with the ability to engage in targeted intermolecular interactions. This could be particularly relevant for applications in materials science or as intermediates in the synthesis of more complex molecules.

Application of Artificial Intelligence and Machine Learning in Reaction Prediction and Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis. In the context of this compound, future research can leverage these powerful tools to predict the outcomes of unknown reactions, optimize reaction conditions, and even design novel synthetic pathways. By training algorithms on existing chemical reaction data, AI and ML models can identify patterns and make predictions that would be challenging for human chemists to discern, thereby accelerating the pace of discovery.

Integration with Flow Chemistry and Automated Synthesis Platforms

To enhance the efficiency, safety, and scalability of the synthesis of this compound and its derivatives, future research should explore the use of flow chemistry and automated synthesis platforms. Continuous flow reactors offer precise control over reaction parameters, leading to improved yields and purity. When combined with automated systems for reaction setup, monitoring, and workup, these technologies can enable the rapid and reliable production of a wide range of compounds for further study and application.

Q & A

Basic Research Questions

Q. How can 1-Chloro-4-(4-chlorobut-2-ynoxy)benzene be synthesized, and what analytical methods are critical for confirming its purity?

- Methodology :

- Synthesis : Use nucleophilic substitution reactions between 4-chlorophenol and 1,4-dichlorobut-2-yne under alkaline conditions. Monitor reaction progress via thin-layer chromatography (TLC) .

- Characterization : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F, if applicable) to verify structural integrity. For example, compare chemical shifts with similar compounds like 1-chloro-4-(1-fluorocyclohexyl)benzene .

- Purity Analysis : Utilize gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) with UV detection to quantify impurities .

Q. What physicochemical properties of this compound are essential for experimental design (e.g., solubility, stability)?

- Methodology :

- Solubility Testing : Conduct systematic solubility studies in polar (e.g., DMSO, ethanol) and non-polar solvents (e.g., hexane) using gravimetric or spectrophotometric methods .

- Stability Assessment : Perform accelerated degradation studies under varying pH, temperature, and light exposure. Monitor decomposition via HPLC and infrared (IR) spectroscopy to identify degradation products .

Q. How can researchers distinguish this compound from structurally similar chlorinated aromatics in mixed samples?

- Methodology :

- Chromatographic Separation : Optimize HPLC or GC conditions using columns with polar stationary phases (e.g., cyanopropyl) to resolve co-eluting peaks .

- Mass Spectrometry : Leverage fragmentation patterns in GC-MS or LC-MS/MS to differentiate isomers (e.g., distinguishing from 1-chloro-4-(trifluoromethyl)benzene) .

Advanced Research Questions

Q. What are the mechanistic pathways for the degradation of this compound in environmental matrices?

- Methodology :

- Environmental Simulation : Use microcosm studies with soil/water systems spiked with the compound. Track degradation kinetics via isotopic labeling (e.g., ¹⁴C) and identify metabolites using high-resolution mass spectrometry (HRMS) .

- Computational Modeling : Apply density functional theory (DFT) to predict bond cleavage preferences under hydrolytic or photolytic conditions .

Q. How does the compound interact with biological receptors (e.g., estrogen receptors), and what are the implications for ecotoxicology?

- Methodology :

- In Vitro Binding Assays : Perform competitive binding studies using human or alligator estrogen receptors (hERα, aERα). Calculate relative binding affinities (RBAs) via IC₅₀ values, as done for p,p′-DDE .

- Toxicity Profiling : Use zebrafish embryos or Daphnia magna models to assess acute/chronic toxicity. Measure endpoints like LC₅₀ or gene expression changes linked to endocrine disruption .

Q. What strategies resolve contradictions in reported spectral data for this compound?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.